MCHr1 antagonist 2
Overview
Description
MCHr1 antagonist 2 is an antagonist of melanin-concentrating hormone receptor 1 (MCH1-R), with an IC50 of 65 nM . It also inhibits hERG .
Synthesis Analysis
The synthesis of MCHr1 antagonists has been discussed in several studies . For instance, a study identified KRX-104130 with potent MCHR1 antagonistic activity and no cardiotoxicity through virtual screening using two MCHR1 binding affinity prediction models and an hERG-induced cardiotoxicity prediction model .Molecular Structure Analysis
The molecular formula of MCHr1 antagonist 2 is C23H21FN2O5 . It has a molecular weight of 424.4 g/mol . The IUPAC name is N - [1- (1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide .Physical And Chemical Properties Analysis
MCHr1 antagonist 2 has a molecular weight of 424.4 g/mol . It has a topological polar surface area of 77.1 Ų and a complexity of 723 . The compound is solid and soluble in DMSO .Scientific Research Applications
Interaction Mechanism and Anti-obesity Applications
Research by Wu et al. (2014) on quinoline/quinazoline derivatives as MCHR1 antagonists through ligand- and receptor-based analysis highlights their potential as anti-obesity agents. Their study suggests that these derivatives, via their interaction mechanism, could facilitate the design and optimization of new antagonists targeting obesity [Wu et al., 2014].
Patent Review and Therapeutic Potential
Johansson and Löfberg (2015) reviewed patents on MCHR1 antagonists, underscoring the therapeutic potential of these compounds in managing obesity and possibly anxiety/depression. Their review indicates a strong body of evidence supporting the role of MCHR1 antagonists in weight management, despite challenges in clinical development [Johansson & Löfberg, 2015].
Genetic Influence on Obesity
A study by Goldstein et al. (2010) investigated the pharmacological impact of naturally occurring mutations in human MCHR1. Their findings suggest a possible genetic predisposition to obesity, linked to deficient MCHR1 signaling, highlighting the receptor's critical role in energy homeostasis and body weight regulation [Goldstein et al., 2010].
Development and Efficacy of MCHR1 Antagonists
Souers et al. (2005) and Luthin (2007) discuss the development and anti-obesity effects of small molecule MCHR1 antagonists. These antagonists have shown promise in reducing body weight and adiposity in rodent models of obesity, signifying their potential as novel therapeutic options for obesity treatment [Souers et al., 2005; Luthin, 2007].
Novel Drug Discovery and Repositioning Approaches
Lim et al. (2022) utilized machine learning and transcriptome-based drug repositioning approaches to identify and characterize MCHR1 antagonists with potential new indications, such as nonalcoholic steatohepatitis (NASH), without cardiotoxicity. This innovative approach indicates the expanding therapeutic applications of MCHR1 antagonists beyond obesity [Lim et al., 2022].
Safety And Hazards
properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCYCBKPWYJVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MCHr1 antagonist 2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.